2-(aminomethyl)-N-cyclopropyl-N-methylpyridin-4-amine
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Overview
Description
2-(aminomethyl)-N-cyclopropyl-N-methylpyridin-4-amine is an organic compound with a unique structure that includes a pyridine ring substituted with an aminomethyl group, a cyclopropyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-cyclopropyl-N-methylpyridin-4-amine typically involves multi-step organic reactions. One common method is the alkylation of 4-aminomethylpyridine with cyclopropylmethyl chloride in the presence of a base such as sodium hydride. This is followed by methylation using methyl iodide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-N-cyclopropyl-N-methylpyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(aminomethyl)-N-cyclopropyl-N-methylpyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-N-cyclopropyl-N-methylpyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(aminomethyl)pyridine: Lacks the cyclopropyl and methyl groups, making it less sterically hindered.
N-cyclopropyl-N-methylpyridin-4-amine: Lacks the aminomethyl group, affecting its reactivity and binding properties.
Uniqueness
2-(aminomethyl)-N-cyclopropyl-N-methylpyridin-4-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group introduces steric hindrance, affecting its reactivity and interaction with molecular targets. The aminomethyl group provides a site for further functionalization, enhancing its versatility in synthetic applications.
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-(aminomethyl)-N-cyclopropyl-N-methylpyridin-4-amine |
InChI |
InChI=1S/C10H15N3/c1-13(9-2-3-9)10-4-5-12-8(6-10)7-11/h4-6,9H,2-3,7,11H2,1H3 |
InChI Key |
PQJJNPYRWZRSJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C2=CC(=NC=C2)CN |
Origin of Product |
United States |
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